Ixabepilone

Catalog No.
S548476
CAS No.
219989-84-1
M.F
C27H42N2O5S
M. Wt
506.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ixabepilone

CAS Number

219989-84-1

Product Name

Ixabepilone

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

Molecular Formula

C27H42N2O5S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N

SMILES

Array

solubility

In water, 0.69 mg/L at 25 °C (est)

Synonyms

BMS247550; BMS-247550; BMS 247550; Azaepothilone BBMS 2475501. Trade name: Ixempra.

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C

The exact mass of the compound Ixabepilone is 506.28144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.69 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Epothilones - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ixabepilone (CAS: 219989-84-1) is a semi-synthetic, 16-membered polyketide macrolide and a potent microtubule-stabilizing agent. Structurally, it is an aza-analog of the natural product epothilone B, characterized by the replacement of the naturally occurring lactone oxygen with a lactam nitrogen [1]. This specific modification preserves the compound's ability to bind directly to β-tubulin subunits and suppress microtubule dynamics, while fundamentally altering its pharmacokinetic and metabolic profile [2]. For procurement and material selection, Ixabepilone is prioritized over traditional taxanes and natural epothilones when researchers require a microtubule inhibitor that maintains high efficacy in multidrug-resistant (MDR) models, evades P-glycoprotein (P-gp) efflux pumps, and offers quantified hydrolytic stability in esterase-rich environments[1].

Generic substitution of Ixabepilone with standard taxanes (such as paclitaxel) or its natural precursor (epothilone B) frequently fails in rigorous preclinical and analytical workflows. Substituting with paclitaxel compromises assays involving multidrug-resistant cell lines, as taxanes are highly susceptible to P-glycoprotein (P-gp) and MRP-1 mediated efflux, leading to drastic losses in intracellular concentration and false-negative cytotoxicity results [1]. Conversely, substituting with natural epothilone B introduces severe metabolic liabilities; the native lactone ring is highly susceptible to carboxylesterase degradation, resulting in rapid hydrolysis in serum-supplemented media or in vivo models[2]. Ixabepilone’s specific lactam substitution eliminates this esterase vulnerability, making it a non-interchangeable material for long-term stability and efflux-resistant oncology modeling [2].

Metabolic Stability and Hydrolysis Resistance (Lactam vs. Lactone)

In comparative metabolic stability assays evaluating carboxylesterase degradation, Ixabepilone demonstrates a hydrolysis rate of 0.01 nmol/min/mg, compared to 1.02 nmol/min/mg for its natural precursor, Epothilone B. This 100-fold reduction in degradation translates to an extended half-life of 52 hours for the lactam-modified Ixabepilone, contrasting sharply with the <5 hour half-life of the lactone-based Epothilone B [1].

Evidence DimensionEsterase-mediated hydrolysis rate and half-life
Target Compound DataIxabepilone (Lactam): Hydrolysis rate of 0.01 nmol/min/mg; Half-life of 52 h
Comparator Or BaselineEpothilone B (Lactone): Hydrolysis rate of 1.02 nmol/min/mg; Half-life < 5 h
Quantified Difference100-fold reduction in hydrolysis rate; >10-fold increase in half-life
ConditionsIn vitro metabolic stability assays evaluating carboxylesterase degradation

This extreme reduction in hydrolysis rate is critical for procurement in long-term cellular assays and in vivo models, where natural epothilones degrade too rapidly to maintain consistent therapeutic exposure.

Intracellular Microtubule Binding Affinity

Flow cytometry-based equilibrium saturation binding assays in living HeLa cells at 37 °C demonstrate that Ixabepilone achieves a cellular inhibition constant (Ki) of 10 nM for polymerized tubulin. In the same assay system, the standard taxane comparator, paclitaxel, exhibits a cellular Ki of 22 nM, indicating that Ixabepilone possesses a 2.2-fold higher intracellular binding affinity [1].

Evidence DimensionCellular inhibition constant (Ki) for polymerized tubulin
Target Compound DataIxabepilone: Cellular Ki = 10 nM
Comparator Or BaselinePaclitaxel: Cellular Ki = 22 nM
Quantified Difference2.2-fold higher intracellular binding affinity
ConditionsEquilibrium saturation binding in living HeLa cells using flow cytometry at 37 °C

Higher intracellular affinity allows researchers to achieve complete microtubule stabilization at lower molar concentrations, reducing the required compound input and minimizing off-target effects in sensitive cell models.

Plasma Protein Binding and Free Fraction Availability

Pharmacokinetic profiling reveals significant differences in plasma protein binding among microtubule stabilizers. Ixabepilone exhibits 79.4% plasma protein binding, leaving a free fraction of 20.6%. In contrast, paclitaxel is 96% bound (4% free fraction), and natural epothilone B is 92.0% bound (8% free fraction). This grants Ixabepilone an approximately 5-fold higher free-drug availability compared to paclitaxel [1].

Evidence DimensionPercentage of compound bound to plasma proteins
Target Compound DataIxabepilone: 79.4% bound (20.6% free fraction)
Comparator Or BaselinePaclitaxel: 96% bound (4% free fraction); Epothilone B: 92.0% bound (8% free fraction)
Quantified DifferenceApprox. 5-fold higher free fraction vs. paclitaxel; 2.5-fold higher vs. epothilone B
ConditionsStandardized plasma protein binding assays

A significantly higher free-drug fraction ensures more consistent target engagement in serum-heavy in vitro media and complex in vivo environments, preventing dose-escalation artifacts.

Cytotoxicity in Taxane-Resistant Carcinoma Models

In 72-hour flow cytometric viability assays using uterine serous carcinoma (USC) cell lines, Ixabepilone demonstrated a mean IC50 of 0.87 nM, whereas paclitaxel required a mean IC50 of 2.14 nM. More importantly, while paclitaxel efficacy is heavily dependent on P-glycoprotein expression, Ixabepilone retains its sub-nanomolar potency regardless of efflux pump overexpression [1].

Evidence DimensionIn vitro IC50 in uterine serous carcinoma (USC) cell lines
Target Compound DataIxabepilone: Mean IC50 = 0.87 nM
Comparator Or BaselinePaclitaxel: Mean IC50 = 2.14 nM
Quantified Difference2.4-fold lower IC50, with retained efficacy regardless of P-gp expression
Conditions72-hour exposure evaluated via flow cytometric assays of cell viability

This provides a quantifiable, highly potent baseline for selecting a positive control agent in assays where standard taxanes fail due to efflux pump overexpression.

Positive Control in Multidrug-Resistant (MDR) Oncology Assays

Because Ixabepilone evades P-glycoprotein (P-gp) efflux and maintains a low IC50 (e.g., 0.87 nM in specific carcinoma lines) where paclitaxel fails, it is a highly effective choice for a positive control in high-throughput screening against taxane-resistant breast, colon, and gynecological cancer models [1].

Long-Term In Vivo Pharmacokinetic and Efficacy Modeling

Natural epothilones suffer from rapid esterase degradation (hydrolysis rate of 1.02 nmol/min/mg). Ixabepilone’s lactam modification reduces this rate 100-fold, making it a highly suitable material for prolonged in vivo xenograft studies that demand a stable microtubule stabilizer with a multi-day half-life [2].

High-Serum Tubulin Polymerization and Cell-Cycle Assays

In assays requiring high concentrations of serum or plasma proteins, highly bound drugs like paclitaxel (96% bound) lose free-fraction availability. Ixabepilone’s lower protein binding (79.4%) ensures a robust, consistent free-drug concentration, making it highly suitable for reliable target engagement in complex media[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless oil or white lyopholizate

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

506.28144362 Da

Monoisotopic Mass

506.28144362 Da

Heavy Atom Count

35

LogP

log Kow = 3.50 (est)

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K27005NP0A

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in breast cancer, head and neck cancer, melanoma, lung cancer, lymphoma (non-hodgkin's), prostate cancer, renal cell carcinoma, and cancer/tumors (unspecified).

Livertox Summary

Ixabepilone is a semisynthetic epothilone analogue that acts to stabilize microtubules thereby preventing mitosis and causing growth arrest in cancer cells. Ixabepilone is approved for use in refractory cases of advanced breast cancer. Its use is associated with a low rate of serum enzyme elevation, but ixabepilone has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Ixabepilone
US Brand Name(s): Ixempra
FDA Approval: Yes
Ixabepilone is approved to be used alone or with capecitabine to treat: Breast cancer that is locally advanced or has metastasized (spread to other parts of the body). It is used in patients whose disease cannot be treated with or did not respond to other chemotherapy.
Ixabepilone is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Ixabepilone is used in combination with oral capecitabine for the treatment of metastatic or locally advanced breast cancer in patients whose disease is resistant to treatment with an anthracycline and a taxane or in patients whose cancer is taxane-resistant and for whom further anthracycline therapy is contraindicated. Anthracycline resistance is defined as progression during therapy or within 6 months in the adjuvant setting or 3 months in the metastatic setting. Taxane resistance is defined as progression during therapy or within 12 months in the adjuvant setting or 4 months in the metastatic setting. /Included in US product label/
Ixabepilone is used as monotherapy for the treatment of metastatic or locally advanced breast cancer in patients whose tumors are resistant or refractory to anthracyclines, taxanes, and capecitabine. /Included in US product label/
Chemotherapy efficacy in patients with solid tumors is influenced by primary and acquired multidrug resistance (MDR). Epothilones represent a novel class of microtubule inhibitors with lower susceptibility to drug resistance and efficacy in taxane-resistant tumors. While other epothilones are currently under investigation, ixabepilone is the first epothilone B analogue approved by the U.S. Food and Drug Administration. Ixabepilone has been shown to have preclinical activity in chemotherapy-sensitive and chemotherapy-resistant tumor models, and synergistic antitumor activity with other chemotherapeutic and targeted agents. Single-agent ixabepilone has demonstrated clinical activity in multiple solid tumors including advanced breast, lung, prostate, pancreatic, renal cell, and ovarian cancers. Most notably, efficacy has been demonstrated in patients with metastatic breast cancer (MBC) progressing after treatment with anthracyclines and taxanes. A phase III trial in anthracycline- and taxane-resistant MBC showed superior disease control with ixabepilone plus capecitabine versus capecitabine monotherapy, resulting in its approval. Ixabepilone is also active in chemotherapy-naive and taxane-resistant hormone-refractory prostate cancer and platinum-resistant non-small cell lung cancer. Neutropenia and peripheral sensory neuropathy are the most common adverse events associated with treatment. ...

Pharmacology

Ixabepilone is an orally bioavailable semisynthetic analogue of epothilone B with antineoplastic activity. Ixabepilone binds to tubulin and promotes tubulin polymerization and microtubule stabilization, thereby arresting cells in the G2-M phase of the cell cycle and inducing tumor cell apoptosis. This agent demonstrates antineoplastic activity against taxane-resistant cell lines.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DC - Other cytotoxic antibiotics
L01DC04 - Ixabepilone

Mechanism of Action

Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules.
Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

219989-84-1

Absorption Distribution and Excretion

Mostly fecal and some renal.
Following IV administration of a single dose of radiolabeled drug, approximately 86% of the dose was eliminated within 7 days, 65% in feces and 21% in urine. Unchanged ixabepilone accounted for less than 2 and 6% of the dose in feces and urine, respectively. The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours). No accumulation in plasma is expected when the drug is administered once every 3 weeks.
Not known whether ixabepilone is distributed into human milk; however, in lactating rats given radiolabeled ixabepilone, concentrations of radioactivity in milk were comparable to those in plasma and declined in parallel with plasma concentrations of the drug.
The mean volume of distribution of 40 mg/sq m ixabepilone at steady-state was in excess of 1000 L. In vitro, the binding of ixabepilone to human serum proteins ranged from 67 to 77%, and the blood-to-plasma concentration ratios in human blood ranged from 0.65 to 0.85 over a concentration range of 50 to 5000 ng/mL.
Following administration of a single 40 mg/sq m dose of Ixempra in patients with cancer, the mean Cmax was 252 ng/mL (coefficient of variation, CV 56%) and the mean AUC was 2143 ng*hr/mL (CV 48%).Typically Cmax occurred at the end of the 3 hour infusion. In cancer patients, the pharmacokinetics of ixabepilone were linear at doses of 15 to 57 mg/sq m.

Metabolism Metabolites

Ixabepilone is extensively metabolized in the liver, principally by oxidative metabolism via the cytochrome P-450 (CYP) isoenzyme 3A4. The drug is eliminated primarily as metabolized drug, with more than 30 inactive metabolites eliminated in urine and feces. No single metabolite accounted for more than 6% of the administered dose.

Wikipedia

Ixabepilone

Drug Warnings

Myelosuppression is one of the major and dose-limiting adverse effects of ixabepilone and is primarily manifested as neutropenia. In clinical studies, grade 4 neutropenia (less than 500 cells/cu mm) occurred in 36% of patients treated with ixabepilone plus capecitabine and 23% of patients treated with ixabepilone monotherapy. Febrile neutropenia and infection with neutropenia were reported in 5 and 6%, respectively, of patients treated with ixabepilone plus capecitabine, and 3 and 5%, respectively, of patients treated with ixabepilone monotherapy. Neutropenia-related death occurred in 1.9% of patients with normal hepatic function or mild hepatic impairment treated with ixabepilone plus capecitabine. The incidence of neutropenia-related death was higher (29%) in patients with serum AST or ALT concentrations exceeding 2.5 times the upper limit of normal or serum bilirubin concentrations exceeding 1.5 times the upper limit of normal. Neutropenia-related death occurred in 0.4% of patients receiving ixabepilone monotherapy. No neutropenia-related deaths were reported in patients with serum AST or ALT concentrations exceeding 2.5 times the upper limit of normal or serum bilirubin concentrations exceeding 1.5 times the upper limit of normal treated with ixabepilone monotherapy.
Patients with baseline AST or ALT >2.5 x ULN or bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline AST or ALT = 2.5 x ULN or bilirubin =1.5 x ULN when treated with Ixempra at 40 mg/sq m in combination with capecitabine or as monotherapy in breast cancer studies. In combination with capecitabine, the overall frequency of grade 3/4 adverse reactions, febrile neutropenia, serious adverse reactions, and toxicity related deaths was greater. With monotherapy, grade 4 neutropenia, febrile neutropenia, and serious adverse reactions were more frequent. The safety and pharmacokinetics of Ixempra as monotherapy were evaluated in a dose escalation study in 56 patients with varying degrees of hepatic impairment. Exposure was increased in patients with elevated AST or bilirubin.
Ixempra in combination with capecitabine is contraindicated in patients with AST or ALT >2.5 x /Upper Limit of Normal/ (ULN) or bilirubin >1 x ULN due to increased risk of toxicity and neutropenia-related death. Patients who are treated with Ixempra as monotherapy should receive a reduced dose depending on the degree of hepatic impairment. Use in patients with AST or ALT >10 x ULN or bilirubin >3 x ULN is not recommended. Limited data are available for patients with AST or ALT >5 x ULN. Caution should be used when treating these patients.
Peripheral neuropathy, mostly sensory in nature but also motor neuropathy, occurs commonly in ixabepilone-treated patients and was reported in over 60% of patients receiving the drug in controlled studies. Although generally mild to moderate in severity, grade 3 or 4 neuropathy was reported in 14 and 23% of patients receiving ixabepilone monotherapy and ixabepilone combined with capecitabine, respectively, in controlled trials. Neuropathy generally develops early during treatment, with approximately 75% of new-onset or worsening neuropathy occurring during the first 3 cycles. Peripheral neuropathy was often characterized as paresthesia or dysesthesia and manifested as a symmetrical, stocking-and-glove distribution with more pronounced effects in the lower extremities.
For more Drug Warnings (Complete) data for Ixabepilone (19 total), please visit the HSDB record page.

Biological Half Life

52 hours
The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: G. D. Vite et al., WO 9902514; eidem, US 6605599 (1999, 2003 both to Bristol-Myers Squibb)

Interactions

At clinically relevant plasma concentrations, ixabepilone does not inhibit CYP isoenzymes 3A4, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, or 2D6; pharmacokinetic interaction unlikely when ixabepilone is used with substrates of these isoenzymes.
Since St. John's wort (Hypericum perforatum) may cause unpredictable decreases in plasma ixabepilone concentrations, such concomitant use should be avoided.
Potential pharmacokinetic interaction (decreased and possibly subtherapeutic plasma ixabepilone concentrations) may occur during concomitant use with potent CYP3A4 inducers (e.g., carbamazepine, dexamethasone, phenobarbital, phenytoin, rifabutin, rifampin). If concurrent administration of other drugs is indicated during ixabepilone therapy, drugs with a low enzyme induction potential should be considered.
Because the effect of mild or moderate CYP3A4 inhibitors (e.g., erythromycin, fluconazole, verapamil) on exposure to ixabepilone has not been studied, caution should be used during concomitant administration of these drugs and use of alternative therapeutic agents that do not inhibit CYP3A4 should be considered. Patients receiving CYP3A4 inhibitors during ixabepilone therapy should be closely monitored for acute toxicity (e.g., frequent monitoring of peripheral blood counts between cycles of ixabepilone).
For more Interactions (Complete) data for Ixabepilone (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Smaglo BG, Pishvaian MJ. Profile and potential of ixabepilone in the treatment of pancreatic cancer. Drug Des Devel Ther. 2014 Jul 14;8:923-930. eCollection 2014. Review. PubMed PMID: 25075175; PubMed Central PMCID: PMC4106923.
2: Valero V. Managing ixabepilone adverse events with dose reduction. Clin Breast Cancer. 2013 Feb;13(1):1-6. doi: 10.1016/j.clbc.2012.09.003. Epub 2012 Oct 24. Review. PubMed PMID: 23098573.
3: Denduluri N, Swain S. Ixabepilone: clinical role in metastatic breast cancer. Clin Breast Cancer. 2011 Jun;11(3):139-45. doi: 10.1016/j.clbc.2011.03.009. Epub 2011 Apr 20. Review. PubMed PMID: 21665133.
4: Alvarez RH, Valero V, Hortobagyi GN. Ixabepilone for the treatment of breast cancer. Ann Med. 2011;43(6):477-86. doi: 10.3109/07853890.2011.579151. Epub 2011 May 17. Review. PubMed PMID: 21585248.
5: Kaklamani VG, Xu BH, Gomez HL. Global experience with ixabepilone in breast cancer. Expert Rev Anticancer Ther. 2011 May;11(5):683-92. doi: 10.1586/era.11.41. Review. PubMed PMID: 21554041.
6: Rivera E, Gomez H. Chemotherapy resistance in metastatic breast cancer: the evolving role of ixabepilone. Breast Cancer Res. 2010;12 Suppl 2:S2. doi: 10.1186/bcr2573. Epub 2010 Oct 22. Review. PubMed PMID: 21050423; PubMed Central PMCID: PMC2972556.
7: Fornier M. Ixabepilone plus capecitabine for breast cancer patients with an early metastatic relapse after adjuvant chemotherapy: two clinical trials. Clin Breast Cancer. 2010 Oct 1;10(5):352-8. doi: 10.3816/CBC.2010.n.046. Review. PubMed PMID: 20920979.
8: Egerton N. Optimizing ixabepilone treatment schedules in patients with advanced or metastatic breast cancer. Cancer Chemother Pharmacol. 2010 Nov;66(6):1005-12. doi: 10.1007/s00280-010-1467-x. Epub 2010 Oct 1. Review. PubMed PMID: 20886213; PubMed Central PMCID: PMC2955910.
9: Perez EA, Patel T, Moreno-Aspitia A. Efficacy of ixabepilone in ER/PR/HER2-negative (triple-negative) breast cancer. Breast Cancer Res Treat. 2010 Jun;121(2):261-71. doi: 10.1007/s10549-010-0824-0. Epub 2010 Mar 13. Review. PubMed PMID: 20229176.
10: Kossoff E. Alternative dosing schedules and administration updates for ixabepilone. J Oncol Pharm Pract. 2011 Sep;17(3):203-8. doi: 10.1177/1078155210364273. Epub 2010 Mar 9. Review. PubMed PMID: 20215481.
11: Li L, Li J, Yang K, Tian J, Sun T, Jia W, Zhang P, Yi K. Ixabepilone plus capecitabine with capecitabine alone for metastatic breast cancer. Future Oncol. 2010 Feb;6(2):201-7. doi: 10.2217/fon.09.162. Review. PubMed PMID: 20146579.
12: Yardley DA. Visceral disease in patients with metastatic breast cancer: efficacy and safety of treatment with ixabepilone and other chemotherapeutic agents. Clin Breast Cancer. 2010 Feb;10(1):64-73. doi: 10.3816/CBC.2010.n.009. Review. PubMed PMID: 20133261.
13: Stein A. Ixabepilone. Clin J Oncol Nurs. 2010 Feb;14(1):65-71. doi: 10.1188/10.CJON.65-71. Review. PubMed PMID: 20118028.
14: Bourdeanu L, Wong SF. Supporting Asian patients with metastatic breast cancer during ixabepilone therapy. Expert Opin Drug Saf. 2010 May;9(3):383-96. doi: 10.1517/14740331003592082. Review. PubMed PMID: 20105113.
15: Harichand-Herdt S, O'regan RM. Identifying subsets of metastatic breast cancer patients likely to benefit from treatment with the epothilone B analog ixabepilone. Am J Clin Oncol. 2010 Dec;33(6):561-7. doi: 10.1097/COC.0b013e3181c4c6ae. Review. PubMed PMID: 20051810.
16: Bertino EM, Ramaswamy B. Ixabepilone as monotherapy or in combination for the treatment of advanced breast cancer. Breast Cancer (Dove Med Press). 2010 May 24;2:13-23. Review. PubMed PMID: 24367163; PubMed Central PMCID: PMC3846877.
17: Toppmeyer DL, Goodin S. Ixabepilone, a new treatment option for metastatic breast cancer. Am J Clin Oncol. 2010 Oct;33(5):516-21. doi: 10.1097/COC.0b013e3181b9cd52. Review. PubMed PMID: 20023567.
18: Frye DK. Advances in breast cancer treatment: the emerging role of ixabepilone. Expert Rev Anticancer Ther. 2010 Jan;10(1):23-32. doi: 10.1586/era.09.158. Review. PubMed PMID: 20014882.
19: Moen MD. Ixabepilone: in locally advanced or metastatic breast cancer. Drugs. 2009 Jul 30;69(11):1471-81. doi: 10.2165/00003495-200969110-00006. Review. PubMed PMID: 19634925.
20: Yardley DA. Proactive management of adverse events maintains the clinical benefit of ixabepilone. Oncologist. 2009 May;14(5):448-55. doi: 10.1634/theoncologist.2008-0284. Epub 2009 May 1. Review. PubMed PMID: 19411315.

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